4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid
Overview
Description
4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a fluoro substituent on the aromatic ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylboronic acid and 3-fluorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its role in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 4-(3-Chloro-2-methylphenyl)-3-chlorobenzoic acid
- 4-(3-Chloro-2-methylphenyl)-3-bromobenzoic acid
- 4-(3-Chloro-2-methylphenyl)-3-iodobenzoic acid
Comparison:
- Uniqueness: The presence of a fluoro group in 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro compound may exhibit different reactivity patterns in substitution and coupling reactions compared to its halogenated counterparts.
- Applications: While all these compounds have potential applications in pharmaceuticals and material science, the specific properties of the fluoro derivative may make it more suitable for certain applications, such as in the development of fluorinated drugs or materials with enhanced stability.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)11-6-5-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZHEJUJHPHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690268 | |
Record name | 3'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-03-9 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-2-fluoro-2′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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